Benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]-
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Overview
Description
Benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]- is a derivative of benzoic acid where the hydrogen atom of the hydroxyl group is replaced by a trimethylsilyl group. This modification enhances the compound’s stability and volatility, making it useful in various chemical applications. The molecular formula of this compound is C10H14O2Si, and it has a molecular weight of 194.3025 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]- typically involves the reaction of benzoic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
C6H5COOH+ClSi(CH3)3→C6H5COOSi(CH3)3+HCl
Industrial Production Methods
In industrial settings, the production of benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]- can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or amines (NH2-).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl ethers.
Biology: Employed in the derivatization of biological samples for gas chromatography-mass spectrometry (GC-MS) analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]- involves the formation of a stable silyl ether linkage. This linkage enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The trimethylsilyl group acts as
Properties
CAS No. |
34301-39-8 |
---|---|
Molecular Formula |
C11H16O3Si |
Molecular Weight |
224.33 g/mol |
IUPAC Name |
4-(trimethylsilyloxymethyl)benzoic acid |
InChI |
InChI=1S/C11H16O3Si/c1-15(2,3)14-8-9-4-6-10(7-5-9)11(12)13/h4-7H,8H2,1-3H3,(H,12,13) |
InChI Key |
LPKRYKLXUKZWRK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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